Cas no 892280-37-4 (N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide)
Il composto N-ciclopentil-2,4-dioxo-3-(2-feniletil)-1,2,3,4-tetraidrochinazolina-7-carbossammide è una molecola complessa appartenente alla classe delle tetraidrochinazoline. Presenta una struttura centrale chinazolinonica funzionalizzata con un gruppo carbossammidico in posizione 7, un sostituente ciclopentilico sull'azoto e una catena feniletilica in posizione 3. La presenza contemporanea di questi gruppi funzionali conferisce al composto proprietà farmacologiche interessanti, in particolare per quanto riguarda l'interazione con specifici target biologici. Il doppio gruppo carbonilico in posizione 2 e 4 contribuisce alla stabilità strutturale, mentre la catena feniletilica può favorire l'interazione con recettori idrofobici. La carbossammide terminale offre ulteriori possibilità di modulazione della solubilità e delle proprietà farmacocinetiche.
892280-37-4 structure
Product Name:N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Numero CAS:892280-37-4
MF:C22H29N3O3
MW:383.4839656353
CID:5823678
PubChem ID:73886008
Update Time:2025-07-14
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 892280-37-4
-
- Inchi: 1S/C22H29N3O3/c26-20(23-17-8-4-5-9-17)16-10-11-18-19(14-16)24-22(28)25(21(18)27)13-12-15-6-2-1-3-7-15/h1-3,6-7,16-19H,4-5,8-14H2,(H,23,26)(H,24,28)
- Chiave InChI: XJEBZXREBASCIY-UHFFFAOYSA-N
- Sorrisi: O=C1C2CCC(C(NC3CCCC3)=O)CC2NC(N1CCC1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 383.22089180g/mol
- Massa monoisotopica: 383.22089180g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 28
- Conta legami ruotabili: 5
- Complessità: 596
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 78.5Ų
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6548-1061-2μmol |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892280-37-4 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6548-1061-5μmol |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892280-37-4 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6548-1061-10μmol |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892280-37-4 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6548-1061-20μmol |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892280-37-4 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6548-1061-1mg |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892280-37-4 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6548-1061-2mg |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892280-37-4 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6548-1061-3mg |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892280-37-4 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6548-1061-4mg |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892280-37-4 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6548-1061-5mg |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892280-37-4 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6548-1061-10mg |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892280-37-4 | 10mg |
$79.0 | 2023-09-08 |
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide Letteratura correlata
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
892280-37-4 (N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti